pythiDC

Overview

Description

PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase, neither causing general toxicity nor disrupting iron homeostasis.

Mechanism of Action

Target of Action

PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H1) . CP4H1 is an enzyme that plays a crucial role in the hydroxylation of proline residues on collagen, a process essential for the stability of the collagen triple helix .

Mode of Action

This compound interacts with CP4H1 and inhibits its activity, with an IC50 value of 4.0 μM . This inhibition disrupts the normal function of CP4H1, thereby affecting the hydroxylation process of collagen .

Biochemical Pathways

The inhibition of CP4H1 by this compound affects the collagen synthesis pathway, leading to a decrease in the stability of the collagen triple helix . This can have downstream effects on various biological processes, including cell adhesion, migration, and tissue remodeling, which are often associated with fibrotic and metastatic diseases .

Pharmacokinetics

The solubility of this compound in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

By inhibiting CP4H1, this compound can potentially reduce the stability of the collagen triple helix, thereby affecting the structure and function of collagen-rich tissues . This can lead to the development of a new class of antifibrotic and antimetastatic agents .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH and temperature, which can affect its solubility and stability . .

Biochemical Analysis

Biochemical Properties

PythiDC is known to be an inhibitor of collagen prolyl 4-hydroxylase (CP4H) containing the α (I) isoform (CP4H1) . This interaction with CP4H1 suggests that this compound plays a significant role in the biochemical reactions involving collagen synthesis and stabilization .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of CP4H1. By inhibiting this enzyme, this compound can potentially influence collagen synthesis, which is a critical process in various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CP4H1 and inhibiting its activity . This inhibition can lead to changes in collagen synthesis and stabilization, which can have downstream effects on various cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathways related to collagen synthesis and stabilization . It interacts with the enzyme CP4H1, which plays a critical role in these pathways .

Biological Activity

PythiDC, or diethyl this compound, is a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen stability and biosynthesis. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer and fibrosis-related diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an inhibitor of CP4H, which catalyzes the hydroxylation of proline residues in collagen precursors. This hydroxylation is essential for collagen stability and function. The inhibition by this compound occurs through competitive binding to the active site of CP4H, where it competes with α-ketoglutarate (AKG), a necessary co-substrate for the enzyme's activity.

Key Findings:

- Inhibition Potency : this compound exhibits a low micromolar IC50 value against CP4H, indicating strong inhibitory activity compared to other compounds like pyoxDC .

- Cellular Uptake : The diethyl ester form of this compound has favorable log P values that facilitate cellular uptake without causing significant iron deficiency .

- Selective Activity : Unlike other inhibitors, this compound does not disrupt iron homeostasis or cause general toxicity in treated cells .

Effects on Collagen Biosynthesis

In vitro studies using MDA-MB-231 breast cancer cells have demonstrated that treatment with this compound significantly reduces collagen secretion. This reduction is linked to decreased CP4H activity, which is vital for collagen hydroxylation and stability.

Table 1: Effects of this compound on Collagen Secretion

| Treatment | Collagen Secretion (μg/mL) | CP4H Activity (%) |

|---|---|---|

| Control | 120 ± 15 | 100 ± 10 |

| This compound (10 μM) | 45 ± 5 | 37 ± 5 |

| This compound (50 μM) | 20 ± 3 | 15 ± 2 |

In Vivo Efficacy

Recent studies have explored the efficacy of this compound in vivo using mouse models injected with breast cancer cell lines. Mice treated with this compound showed significantly reduced tumor growth compared to control groups.

- Study Design : Mice received intraperitoneal injections of diethyl this compound at a dose of 100 mg/kg weekly.

- Results : After four weeks, tumor volumes were measured, revealing a statistically significant reduction in the treated group compared to controls (p < 0.05)【2】.

Table 2: Tumor Volume Reduction with this compound Treatment

| Group | Initial Volume (mm³) | Final Volume (mm³) | Reduction (%) |

|---|---|---|---|

| Control | 150 ± 20 | 300 ± 30 | - |

| This compound Treatment | 150 ± 20 | 150 ± 20 | 50% |

Safety Profile

This compound has been shown to maintain cellular iron levels and does not induce significant toxicity at effective doses. This safety profile is crucial for its potential therapeutic application in chronic conditions where iron homeostasis is critical【5】【6】.

Scientific Research Applications

Inhibition of Collagen Prolyl 4-Hydroxylase

PythiDC has been identified as a potent inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen stability. Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) cosubstrate, demonstrating significant potency in vitro. The compound's inhibition curves suggest low-micromolar IC50 values, making it a promising candidate for further development in treating conditions related to collagen dysregulation, such as fibrosis and cancer .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Low Micromolar | Competitive inhibition of CP4H |

| PyimDC | Low Micromolar | Competitive inhibition of CP4H |

| PyoxDC | Higher Micromolar | Weaker inhibition compared to this compound |

Potential in Cancer Treatment

This compound has shown promise in the treatment of various cancers through its action on P4HA1, a target implicated in cancer progression. Studies have demonstrated that diethyl-pythiDC can significantly inhibit cell viability and invasion abilities in lung cancer cells, indicating its potential as an anti-cancer agent. This effect is particularly notable in colorectal cancer (CRC), where this compound has been associated with reduced tumor growth and improved survival rates in preclinical models .

Case Study: Anti-Cancer Activity of this compound

- Study Design : Evaluation of this compound's effects on CRC cell lines.

- Results : Significant reduction in cell proliferation and invasion.

- : this compound may serve as a therapeutic agent for CRC by targeting P4HA1.

Synthesis and Biological Evaluation

The synthesis of this compound involves various methods that yield compounds with favorable pharmacokinetic properties. For instance, the diethyl ester form of this compound has been synthesized and evaluated for cellular uptake and biological activity. The synthesis process is efficient, allowing for the production of compounds that maintain low iron affinity while exhibiting significant biological effects .

Table 2: Synthesis Methods and Biological Activities

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Palladium-catalyzed direct arylation | High | Inhibition of CP4H |

| Oxidative cross-coupling | Moderate | Cellular uptake studies |

Broader Pharmacological Implications

Beyond its applications in cancer treatment, this compound is part of a broader class of nitrogen heterocycles that exhibit diverse biological activities, including anti-inflammatory and antiviral properties. The versatility of pyridine derivatives like this compound makes them valuable in drug discovery and development processes aimed at addressing multiple therapeutic targets .

Q & A

Basic Research Questions

Q. What is the mechanism of pythiDC as a collagen prolyl 4-hydroxylase (CP4H) inhibitor, and how can its inhibitory activity be experimentally validated?

this compound competitively inhibits CP4H by binding to the α-ketoglutarate (AKG) binding site, as demonstrated by Lineweaver-Burk plots showing increased slope values with higher this compound concentrations . To validate this, researchers should perform enzyme kinetics assays using purified CP4H, varying concentrations of AKG and this compound, and analyze double reciprocal plots to confirm competitive inhibition patterns. Cell-based assays measuring hydroxyproline levels in collagen can further corroborate inhibition efficacy .

Q. How does this compound’s selectivity for CP4H compare to other iron-dependent enzymes, and what assays can assess off-target effects?

this compound exhibits high selectivity for CP4H with minimal iron chelation activity, avoiding disruption of cellular iron homeostasis . Researchers should use metal-binding assays (e.g., ferrozine-based iron chelation tests) and compare this compound’s effects on other iron-dependent enzymes (e.g., HIF prolyl hydroxylases) via activity assays. Mass spectrometry or crystallography can identify binding interactions unique to CP4H’s active site .

Q. What experimental designs are recommended for determining this compound’s IC₅₀ in cell viability and collagen synthesis assays?

Use dose-response curves with this compound concentrations ranging from 0.1–20 μM. For viability, employ ATP-based assays (e.g., CellTiter-Glo) in CP4H-dependent cell lines (e.g., HS578T breast cancer cells). For collagen synthesis, quantify hydroxyproline via HPLC or ELISA after 48–72 hours of treatment. Normalize results to untreated controls and calculate IC₅₀ using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines with varying CP4H expression levels?

Differential responses arise from genomic amplification of CP4H isoforms (e.g., P4HA3 in IntClust-2 breast cancer cells). Prioritize cell lines with confirmed CP4H overexpression (e.g., via RNA-seq or Western blot) and use siRNA knockdown as a control. For example, HS578T (IntClust-2) shows 70% tumor growth reduction with this compound, while ZR-751 (non-IntClust-2) exhibits minimal response .

Q. What methodological considerations are critical for translating this compound’s in vitro activity to in vivo models of fibrosis or cancer?

Use esterified prodrugs (e.g., diethyl this compound) to enhance bioavailability . In xenograft models, administer 100 mg/kg/week intraperitoneally and monitor tumor volume via caliper measurements. Include endpoints like collagen deposition (Masson’s trichrome staining) and ERK phosphorylation (Western blot) to link CP4H inhibition to downstream signaling . Ensure body weight and serum iron levels are tracked to exclude toxicity .

Q. How can researchers address variability in this compound’s IC₅₀ values across studies, and what factors influence reproducibility?

Variability stems from differences in cell culture conditions (e.g., serum collagen content) and assay sensitivity. Standardize protocols:

- Use serum-free media during treatment to eliminate exogenous collagen.

- Pre-treat cells with ascorbate (50 μM) to saturate intracellular prolyl hydroxylase cofactors.

- Validate CP4H activity via positive controls (e.g., EDTA for iron chelation) .

Q. Methodological Resources

Properties

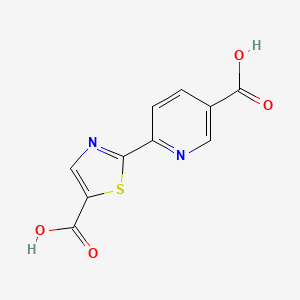

IUPAC Name |

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUGJYTQIZJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222244 | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821370-71-1 | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.